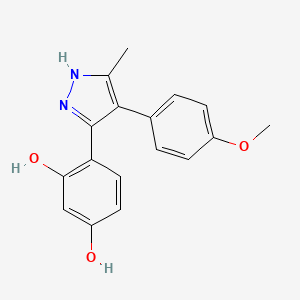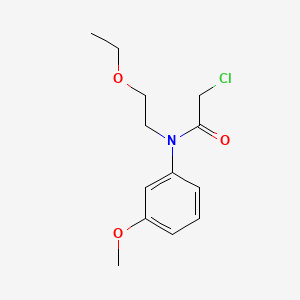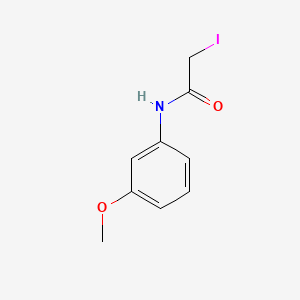
Mal-PEG3-alcohol
Descripción general
Descripción
It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound contains a maleimide group and a hydroxyl group linked through a linear PEG chain, making it a versatile tool in bio-conjugation and drug development .
Aplicaciones Científicas De Investigación
Mal-PEG3-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in the development of new materials.
Biology: Facilitates the study of protein interactions and functions by enabling selective protein degradation.
Medicine: Integral in the development of PROTACs for targeted cancer therapy and other diseases.
Industry: Used in the production of bio-conjugates and in drug delivery systems
Mecanismo De Acción
Target of Action
Mal-PEG3-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the selective degradation of target proteins . This is achieved by the compound’s ability to form PROTAC molecules, which contain two different ligands connected by a linker . One of these ligands binds to an E3 ubiquitin ligase, while the other binds to the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound involve the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By forming PROTAC molecules that can bind to both an E3 ubiquitin ligase and a target protein, this compound can selectively degrade target proteins . This can have downstream effects on various cellular processes, depending on the specific proteins targeted.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups , which can also affect its ADME properties.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the specific proteins that are targeted. The degradation of these proteins is achieved through the compound’s ability to form PROTAC molecules that exploit the ubiquitin-proteasome system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the properties of the aqueous media in which it is dissolved . Additionally, the compound’s ability to form covalent bonds with target proteins can be influenced by the presence of other reactive functional groups .
Análisis Bioquímico
Biochemical Properties
Mal-PEG3-alcohol interacts with biomolecules through its maleimide group and hydroxyl group . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Molecular Mechanism
This compound functions as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Subcellular Localization
Given its role in the synthesis of PROTACs , it’s likely that it localizes to areas where protein degradation occurs, such as the proteasome.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG3-alcohol typically involves the reaction of maleimide with a PEG derivative. One common method is the nucleophilic displacement reaction where the alkoxide of PEG reacts with maleimide . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) is common to monitor the formation and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The maleimide group can participate in substitution reactions, particularly with thiol groups, forming stable thioether bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Thiol-containing compounds under mild conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Thioether-linked conjugates.
Comparación Con Compuestos Similares
Mal-PEG2-alcohol: Similar structure but with a shorter PEG chain.
Mal-PEG4-alcohol: Similar structure but with a longer PEG chain.
Mal-PEG3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: Mal-PEG3-alcohol’s unique combination of a maleimide group and a hydroxyl group linked through a PEG chain provides it with specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise bio-conjugation and protein degradation .
Propiedades
IUPAC Name |
1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-4-6-16-8-7-15-5-3-11-9(13)1-2-10(11)14/h1-2,12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANPRSEAZUMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)




![2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate](/img/structure/B1675872.png)



